Oxocrebanine is primarily isolated from the tubers of Stephania pierrei, a plant known for its medicinal properties. As an aporphine alkaloid, it exhibits structural characteristics typical of this class, including a bicyclic framework that contributes to its biological activity. Aporphine alkaloids are recognized for their diverse pharmacological effects, including anticancer and anti-inflammatory properties .
The synthesis of oxocrebanine has been achieved through various methods, notably total synthesis techniques that utilize commercially available starting materials. One notable approach involves the use of 2-bromo-6-methoxybenzaldehyde and 3,4-dimethoxyphenethylamine as key precursors. The synthetic route typically includes several steps such as:
The synthesis parameters, such as temperature, reaction time, and solvent choice, are critical for optimizing yield and purity .
Oxocrebanine possesses a complex molecular structure characterized by a bicyclic framework typical of aporphine alkaloids. Its molecular formula is , and it features several functional groups including methoxy (-OCH₃) and hydroxyl (-OH) groups.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to elucidate the structure and confirm the identity of oxocrebanine .
Oxocrebanine is involved in various chemical reactions that underscore its reactivity profile:
These reactions are essential for understanding how oxocrebanine interacts with other molecules in biological systems .
The mechanism of action for oxocrebanine primarily involves modulation of inflammatory pathways. Studies indicate that it exerts its effects through inhibition of the Toll-like receptor 4/myeloid differentiation primary response 88 signaling pathway. This pathway is crucial in mediating inflammatory responses.
Oxocrebanine exhibits several notable physical and chemical properties:
These properties influence its formulation and application in pharmaceutical contexts .
Oxocrebanine holds promise in various scientific applications:
Ongoing research continues to explore its full potential across these applications .
Oxocrebanine is an aporphine alkaloid primarily isolated from Stephania hainanensis H.S. Lo et Y. Tsoong (Menispermaceae family), a plant endemic to Hainan Province, China, and traditionally used by the Li ethnic group. This species thrives in tropical forests at altitudes of 200–1,000 meters and is characterized by its tuberous roots and shield-shaped leaves. The Li people employ S. hainanensis for treating inflammation, cancers, and infectious diseases through decoctions or poultices prepared from roots and stems [1] [2]. The plant's medicinal value arises from its rich alkaloid profile, with oxocrebanine identified as a major bioactive constituent alongside crebanine, demethyldicentrine, and dicentrine [2]. Ethnobotanical surveys document its use specifically for breast cancer management, where practitioners combine it with other herbs to enhance efficacy and reduce toxicity. The planar molecular structure of oxocrebanine—featuring a tetracyclic aporphine core with specific methoxy substitutions—enables DNA intercalation and enzyme inhibition, aligning with observed therapeutic effects [2] [4].
Table 1: Key Alkaloids in Stephania hainanensis and Their Relative Abundance
Alkaloid Name | Chemical Class | Relative Concentration (mg/kg) | Biological Significance |
---|---|---|---|
Oxocrebanine | Aporphine | 15.3 | Dual topoisomerase inhibition |
Crebanine | Aporphine | 2.7 | Antiproliferative activity |
Demethyldicentrine | Aporphine | 1.5 | Moderate cytotoxicity |
Dicentrine | Aporphine | 1.8 | DNA intercalation properties |
Liriodenine | Oxoaporphine | 2.7–80 | Broad-spectrum antitumor effects |
Data compiled from phytochemical analyses of stem and root extracts [2] [6] [9]
Traditional Li medicine employed S. hainanensis preparations against "tumor-like syndromes" long before modern scientific validation. While historical texts describe symptom resolution in breast masses and hepatic nodules, contemporary research has mechanistically linked these effects to oxocrebanine's anticancer properties. In vitro studies confirm oxocrebanine suppresses proliferation in hepatocellular carcinoma (HCC) and breast cancer models. For HCC Hep3B2.1-7 cells, oxocrebanine (IC₅₀: 25.45–101.79 μmol/L) induces apoptosis via caspase-3 activation and PARP1 suppression while downregulating Bcl-2 and Mcl-1 proteins [1]. In breast cancer MCF-7 cells, it exhibits greater potency (IC₅₀: 16.66 μmol/L) through DNA damage and mitotic arrest pathways [4]. Nude mouse xenograft models demonstrate in vivo efficacy, where oxocrebanine administration (20 mg/kg/day) reduces tumor volume by 58–67% compared to controls via TUNEL-confirmed apoptosis and LC3-mediated autophagy [1]. The compound’s dual inhibition of apoptosis and autophagy pathways distinguishes it from single-target chemotherapeutics, aligning with traditional use against heterogeneous tumors.
Table 2: Anticancer Mechanisms of Oxocrebanine in Preclinical Models
Cancer Type | Model System | Key Mechanisms | Regulatory Targets |
---|---|---|---|
Hepatocellular Carcinoma | Hep3B2.1-7 cells | Apoptosis induction, Autophagy activation | ↑Bax/Bak, ↓Bcl-2/Mcl-1, ↑LC3-II/LC3-I ratio |
Hepatocellular Carcinoma | Nude mouse xenografts | In vivo tumor growth inhibition | TUNEL↑, LC3↑ (immunohistochemistry) |
Breast Cancer | MCF-7 cells | DNA damage, Mitotic arrest, Tubulin disruption | ↑γ-H2AX, ↓Topo I/IIα, ↑p53, abnormal α-tubulin |
Mechanistic data derived from transcriptomic, proteomic, and histopathological analyses [1] [4]
Aporphine alkaloids represent a structurally diverse subclass of isoquinoline alkaloids featuring a tetracyclic core with nitrogen at ring position 5. Over 500 identified analogs exhibit varied pharmacological profiles, with oxocrebanine emerging as a lead compound due to its multitarget anticancer actions [6] [7]. These alkaloids bind macromolecular targets through three key interactions:
Modern drug discovery leverages these scaffolds for their favorable drug-likeness. Oxocrebanine’s molecular weight (348.9 Da), moderate lipophilicity (cLogP ~3.2), and presence of hydrogen bond acceptors (5.55) align with Lipinski’s rule parameters, suggesting oral bioavailability potential [7]. Notably, 25% of FDA-approved plant-derived anticancer agents are alkaloids, including vincristine and topotecan. Oxocrebanine’s novel dual topoisomerase inhibition differentiates it from single-enzyme inhibitors like camptothecin, positioning it as a candidate for overcoming resistance in refractory tumors [4] [8].
Table 3: Comparative Bioactivities of Select Anticancer Aporphine Alkaloids
Alkaloid | Botanical Source | Primary Anticancer Mechanism | Clinical Status |
---|---|---|---|
Oxocrebanine | Stephania hainanensis | Dual Topo I/II inhibition, Autophagy | Preclinical |
Nuciferine | Nelumbo nucifera | Apoptosis induction, STAT3 inhibition | Preclinical |
Liriodenine | Enicosanthellum pulchrum | DNA intercalation, Cytotoxicity | Preclinical |
Boldine | Peumus boldus | Antioxidant, Caspase activation | Phase I/II (adjuvant) |
Apomorphine | Papaver somniferum | Dopamine receptor agonism | Approved (Parkinson’s) |
Structural diversity enables varied molecular targets and clinical applications [6] [7]
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0